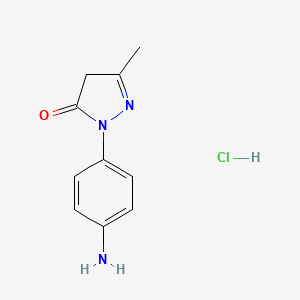

2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

Description

2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is a pyrazolone derivative characterized by a 4-aminophenyl substituent at the 2-position and a methyl group at the 5-position of the pyrazolone ring. This compound is synthesized via multi-step reactions, including condensation and functionalization processes, as seen in analogous pyrazolone syntheses . Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Structural studies of related pyrazolones highlight the planar configuration of the pyrazolone core, with substituents influencing molecular conformation and intermolecular interactions . Biological evaluations indicate moderate antifungal activity against pathogens like Botryosphaeria dothidea , though its potency is lower than commercial fungicides.

Properties

IUPAC Name |

2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVTUSZGKJGSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208697 | |

| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59994-27-3 | |

| Record name | 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59994-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059994273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Basic Information

- Molecular Formula: C10H12ClN3O

- Molecular Weight: 225.67 g/mol

- CAS Number: 59994-27-3

Structural Characteristics

The compound features a pyrazolone ring fused with an aniline structure, which is crucial for its biological activity. The presence of the amino group enhances its solubility and reactivity, making it suitable for various applications.

Pharmacological Activities

The compound has been studied for its potential pharmacological effects, including:

- Anti-inflammatory properties: Research indicates that derivatives of pyrazolone compounds exhibit significant anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antioxidant activity: The antioxidant properties of this compound help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial effects: Studies have shown that the compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Cancer Research

Recent studies have explored the potential of 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride in cancer treatment:

- Mechanism of Action: The compound has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a promising candidate for targeted cancer therapies.

- Case Study: In vitro studies demonstrated that this compound effectively inhibited the proliferation of certain cancer cell lines, including breast and colon cancer cells, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

- Mechanism: It may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Case Study: Animal models have shown that treatment with the compound leads to improved outcomes in neurodegenerative disease models, suggesting its utility in conditions like Alzheimer's disease.

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing new methods of detection and quantification:

- Chromatography Techniques: Its unique properties allow it to be used as a standard reference material in high-performance liquid chromatography (HPLC), facilitating the analysis of complex mixtures.

Table 1: Summary of Biological Activities

Table 2: Case Studies Overview

| Study Focus | Methodology | Findings |

|---|---|---|

| Anti-inflammatory | In vivo models of arthritis | Reduced swelling and pain scores |

| Cancer Research | In vitro assays on breast and colon cancer cells | Significant inhibition of cell growth |

| Neuroprotection | Animal model studies with neurotoxic agents | Enhanced survival rates and cognitive function |

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of the aminophenyl group (para vs. meta) significantly affects biological activity. The 4-aminophenyl derivative shows enhanced antifungal activity compared to its 3-aminophenyl analog .

- Synthetic Complexity : Derivatives with nitro groups (e.g., 2,4-dinitrophenyl) require specialized reactions like the Vilsmeier–Haack protocol, leading to higher synthetic yields (>85%) compared to Schiff base condensations (~70–80%) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thermal Stability: The hydrochloride salts exhibit higher decomposition temperatures (>210°C) compared to non-ionic analogs (e.g., Compound 13 melts at 130°C) due to ionic lattice stabilization .

- Spectroscopic Signatures : The C=O stretch in pyrazolones appears at ~1650–1720 cm⁻¹, with shifts depending on electron-withdrawing/donating substituents .

Table 3: Antifungal and Antimicrobial Activity

Key Observations :

- Substituent Effects: The para-aminophenyl group improves antifungal activity by 13% compared to the meta-substituted analog, likely due to better alignment with fungal enzyme active sites .

- Limitations : Both compounds underperform compared to pyraclostrobin, highlighting the need for additional functionalization (e.g., methoxy or nitro groups) to enhance potency .

Biological Activity

2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride, also known by its CAS number 6402-08-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action and relevant research findings.

- Molecular Formula : C10H11N3O

- Molecular Weight : 189.21 g/mol

- Boiling Point : 433.0 ± 28.0 °C (predicted)

- Density : 1.30 ± 0.1 g/cm³ (predicted)

- pKa : 4.93 ± 0.10 (predicted)

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria with promising results.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | MIC values not specified |

In a study examining various derivatives of pyrazolone compounds, it was found that this compound displayed complete inhibition of bacterial growth within an 8-hour exposure period against both S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial effects, the compound also shows antifungal activity against several strains of fungi.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |

| Fusarium oxysporum | MIC values ranging from 56.74 to 222.31 µM |

The antifungal efficacy was noted to be particularly effective against C. albicans, indicating the compound's potential as a therapeutic agent in treating fungal infections .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes critical for microbial survival.

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazolone derivatives similar to this compound:

-

Study on Antimicrobial Properties :

A comprehensive evaluation of various pyrazolone derivatives indicated that modifications in the molecular structure significantly influenced their antimicrobial activity . The introduction of specific functional groups enhanced both antibacterial and antifungal activities. -

Pharmacokinetic Studies :

Research utilizing HPLC methods for separation and analysis of this compound has shown that it can be effectively isolated for further pharmacokinetic studies, which are crucial for understanding its absorption, distribution, metabolism, and excretion in biological systems .

Q & A

Q. What advanced separation technologies (e.g., membrane filtration, SFC) improve purification of enantiomeric byproducts?

- Methodological Answer :

- Supercritical Fluid Chromatography (SFC) : Use chiral columns (e.g., Chiralpak AD-H) with CO/methanol mobile phases to resolve enantiomers (α >1.2).

- Membrane-based enantioselective separation : Employ cellulose acetate membranes functionalized with cyclodextrins for continuous purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.